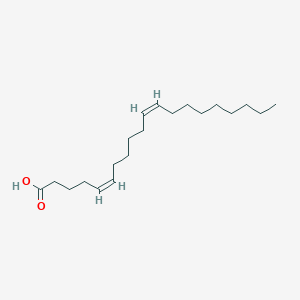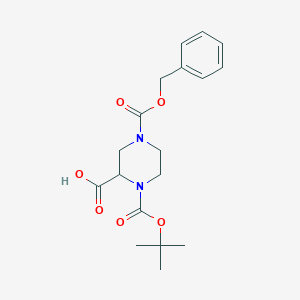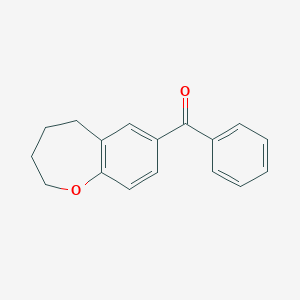
Phenyl(2,3,4,5-tetrahydro-1-benzoxepin-7-yl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Phenyl(2,3,4,5-tetrahydro-1-benzoxepin-7-yl)methanone, also known as GSK-3 inhibitor VIII, is a small molecule inhibitor that has gained significant attention in the field of scientific research due to its potential therapeutic applications. This compound has been shown to inhibit the activity of glycogen synthase kinase-3 (GSK-3), which is a key regulator of a wide range of cellular processes.
作用機序
Phenyl(2,3,4,5-tetrahydro-1-benzoxepin-7-yl)methanone inhibits the activity of Phenyl(2,3,4,5-tetrahydro-1-benzoxepin-7-yl)methanone, which is a key regulator of a wide range of cellular processes. Phenyl(2,3,4,5-tetrahydro-1-benzoxepin-7-yl)methanone is involved in the regulation of glycogen metabolism, gene expression, cell cycle progression, and apoptosis. By inhibiting the activity of Phenyl(2,3,4,5-tetrahydro-1-benzoxepin-7-yl)methanone, Phenyl(2,3,4,5-tetrahydro-1-benzoxepin-7-yl)methanone can modulate these cellular processes.
生化学的および生理学的効果
Phenyl(2,3,4,5-tetrahydro-1-benzoxepin-7-yl)methanone has been shown to have a wide range of biochemical and physiological effects. It has been shown to inhibit the accumulation of beta-amyloid, which is a key pathological feature of Alzheimer's disease. In addition, it has been shown to have anti-inflammatory and neuroprotective properties. It has also been shown to inhibit the growth of various cancer cell lines.
実験室実験の利点と制限
One advantage of using Phenyl(2,3,4,5-tetrahydro-1-benzoxepin-7-yl)methanone in lab experiments is its specificity for Phenyl(2,3,4,5-tetrahydro-1-benzoxepin-7-yl)methanone. This allows researchers to selectively study the effects of Phenyl(2,3,4,5-tetrahydro-1-benzoxepin-7-yl)methanone inhibition on cellular processes. However, one limitation of using Phenyl(2,3,4,5-tetrahydro-1-benzoxepin-7-yl)methanone is its potential toxicity. Careful dose-response studies are required to ensure that the compound is used at non-toxic concentrations.
将来の方向性
There are several potential future directions for the use of Phenyl(2,3,4,5-tetrahydro-1-benzoxepin-7-yl)methanone. One area of research is the development of more potent and selective Phenyl(2,3,4,5-tetrahydro-1-benzoxepin-7-yl)methanone inhibitors. Another area of research is the study of the effects of Phenyl(2,3,4,5-tetrahydro-1-benzoxepin-7-yl)methanone inhibition on various cellular processes, including gene expression, cell cycle progression, and apoptosis. In addition, there is potential for the use of Phenyl(2,3,4,5-tetrahydro-1-benzoxepin-7-yl)methanone in the treatment of various neurological disorders, such as Alzheimer's disease and bipolar disorder. Finally, there is potential for the use of Phenyl(2,3,4,5-tetrahydro-1-benzoxepin-7-yl)methanone in the development of new cancer therapies.
合成法
Phenyl(2,3,4,5-tetrahydro-1-benzoxepin-7-yl)methanone can be synthesized using a variety of methods. One common approach involves the reaction of 7-bromo-2,3,4,5-tetrahydro-1-benzoxepin with phenylmagnesium bromide, followed by oxidation with potassium permanganate. Another method involves the reaction of 7-hydroxy-2,3,4,5-tetrahydro-1-benzoxepin with phenylacetyl chloride, followed by deprotection with hydrochloric acid.
科学的研究の応用
Phenyl(2,3,4,5-tetrahydro-1-benzoxepin-7-yl)methanone has been shown to have a wide range of potential therapeutic applications. It has been studied for its potential use in the treatment of Alzheimer's disease, bipolar disorder, and various forms of cancer. In addition, it has been shown to have anti-inflammatory and neuroprotective properties.
特性
CAS番号 |
147394-48-7 |
|---|---|
製品名 |
Phenyl(2,3,4,5-tetrahydro-1-benzoxepin-7-yl)methanone |
分子式 |
C17H16O2 |
分子量 |
252.31 g/mol |
IUPAC名 |
phenyl(2,3,4,5-tetrahydro-1-benzoxepin-7-yl)methanone |
InChI |
InChI=1S/C17H16O2/c18-17(13-6-2-1-3-7-13)15-9-10-16-14(12-15)8-4-5-11-19-16/h1-3,6-7,9-10,12H,4-5,8,11H2 |
InChIキー |
GNGOMLKPCPHGBD-UHFFFAOYSA-N |
SMILES |
C1CCOC2=C(C1)C=C(C=C2)C(=O)C3=CC=CC=C3 |
正規SMILES |
C1CCOC2=C(C1)C=C(C=C2)C(=O)C3=CC=CC=C3 |
その他のCAS番号 |
147394-48-7 |
同義語 |
2-oxabicyclo[5.4.0]undeca-8,10,12-trien-9-yl-phenyl-methanone |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



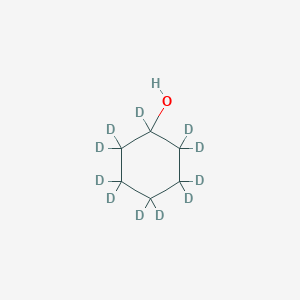
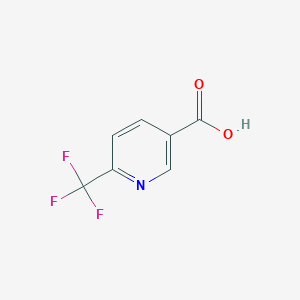
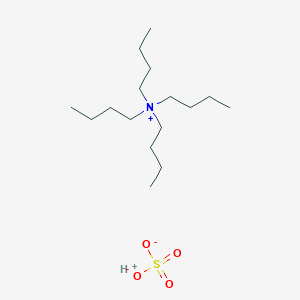
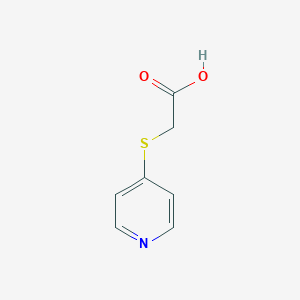

![(R)-N,N-Dimethyldinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepin-4-amine](/img/structure/B119998.png)
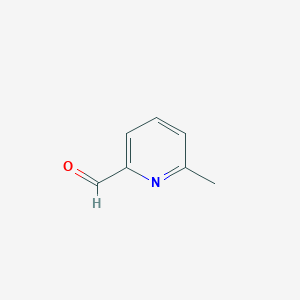
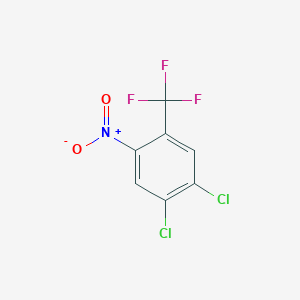
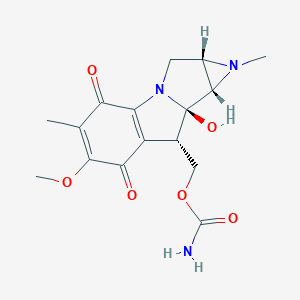
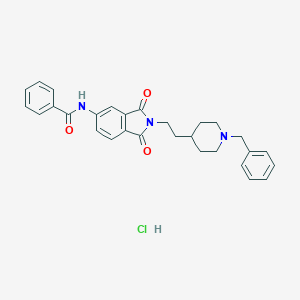
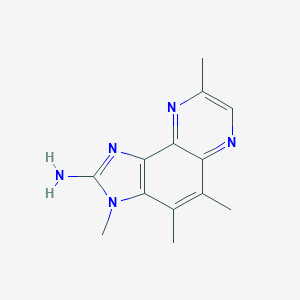
![2-Tributylstannylbenzo[b]thiophene](/img/structure/B120006.png)
